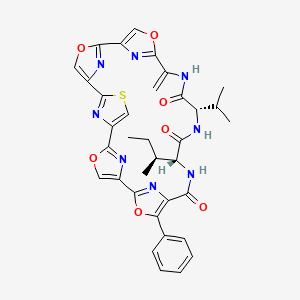

mechercharmycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mechercharmycin A is a marine natural product belonging to a family of polyazole cyclopeptides. It is known for its remarkable bioactivities and unique structures. This compound is ribosomally synthesized and post-translationally modified, making it a fascinating subject of study in the field of natural products chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mechercharmycin A is synthesized through a ribosomal pathway followed by complex post-translational modifications. The biosynthetic gene cluster responsible for its production has been identified and heterologously expressed in Bacillus subtilis and Escherichia coli . The first modification step involves a tRNA-dependent regioselective dehydration, followed by polyazole formation through heterocyclization and dehydrogenation in an N- to C-terminal direction .

Industrial Production Methods

Industrial production of this compound is currently limited due to the complexity of its biosynthetic pathway. advances in synthetic biology and genetic engineering have enabled the production of this compound analogs with comparable bioactivities .

Análisis De Reacciones Químicas

Types of Reactions

Mechercharmycin A undergoes several types of chemical reactions, including:

Dehydration: The first modification step in its biosynthesis involves a tRNA-dependent regioselective dehydration

Heterocyclization: This step involves the formation of polyazole rings

Dehydrogenation: This reaction occurs in an N- to C-terminal direction, leading to the formation of the final product

Common Reagents and Conditions

The biosynthesis of this compound involves specific enzymes and tRNA molecules that facilitate the dehydration, heterocyclization, and dehydrogenation reactions .

Major Products Formed

The major product formed from these reactions is this compound itself, along with its analogs that have been engineered to possess comparable bioactivities .

Aplicaciones Científicas De Investigación

Mechercharmycin A has several scientific research applications, including:

Chemistry: It serves as a model compound for studying ribosomally synthesized and post-translationally modified peptides (RiPPs)

Biology: Its unique biosynthetic pathway provides insights into the mechanisms of post-translational modifications

Medicine: This compound and its analogs have shown promising antitumor activities, making them potential candidates for cancer therapy

Industry: Advances in synthetic biology have enabled the production of this compound analogs, which could have various industrial applications

Mecanismo De Acción

Mechercharmycin A exerts its effects through a series of post-translational modifications that involve dehydration, heterocyclization, and dehydrogenation. These modifications lead to the formation of polyazole rings, which are crucial for its bioactivity . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its antitumor activity suggests that it may interact with specific cellular targets involved in cancer cell proliferation .

Comparación Con Compuestos Similares

Mechercharmycin A belongs to a subfamily of azole-containing RiPPs. Similar compounds include other polyazole cyclopeptides that undergo similar post-translational modifications . this compound is unique due to its specific biosynthetic pathway and the remarkable bioactivities it exhibits .

Propiedades

Fórmula molecular |

C35H32N8O7S |

|---|---|

Peso molecular |

708.7 g/mol |

Nombre IUPAC |

(20R,23S)-20-[(2S)-butan-2-yl]-26-methylidene-16-phenyl-23-propan-2-yl-3,11,15,28-tetraoxa-7-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione |

InChI |

InChI=1S/C35H32N8O7S/c1-6-17(4)25-29(45)41-24(16(2)3)28(44)36-18(5)31-37-20(12-47-31)32-39-22(14-49-32)35-40-23(15-51-35)33-38-21(13-48-33)34-43-26(30(46)42-25)27(50-34)19-10-8-7-9-11-19/h7-17,24-25H,5-6H2,1-4H3,(H,36,44)(H,41,45)(H,42,46)/t17-,24-,25+/m0/s1 |

Clave InChI |

YIJVJFCLUNYXQX-WGXRPPGPSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

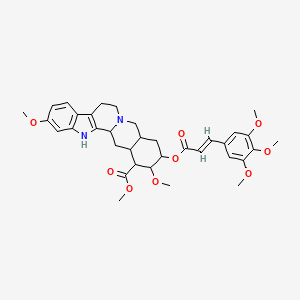

![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)

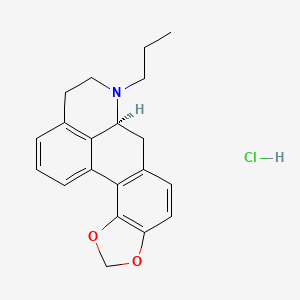

![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)

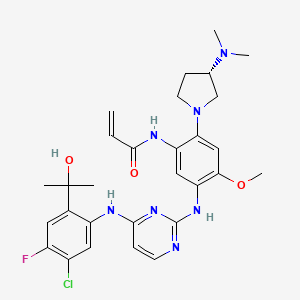

![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)

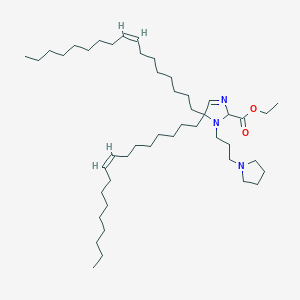

![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)